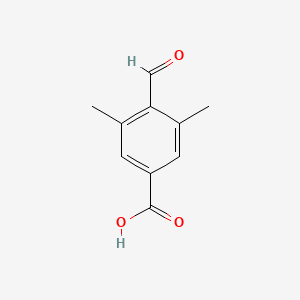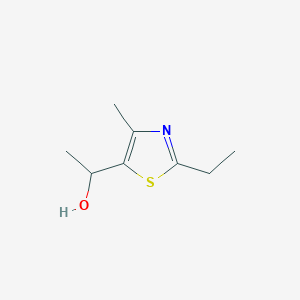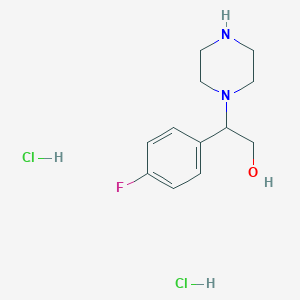
4-Formyl-3,5-dimethylbenzoic acid
Übersicht
Beschreibung
4-Formyl-3,5-dimethylbenzoic acid is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 .
Molecular Structure Analysis
The molecular structure of 4-Formyl-3,5-dimethylbenzoic acid consists of a benzene ring substituted with two methyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
The predicted boiling point of 4-Formyl-3,5-dimethylbenzoic acid is 349.8±30.0 °C and its predicted density is 1.218±0.06 g/cm3 . The compound has a predicted pKa value of 3.92±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Peptide Derivatives
4-Formyl-3,5-dimethylbenzoic acid: is utilized in the synthesis of bioactive peptide derivatives. These derivatives are designed to mimic the structure and function of natural peptides with significant biological activity. For instance, spinorphin analogs conjugated with hydantoin derivatives have been synthesized using this compound, showing promise in anticonvulsant activity .
Development of TTR Amyloidogenesis Inhibitors
This compound plays a crucial role as an intermediate in the development of potent transthyretin (TTR) amyloidogenesis inhibitors. These inhibitors are essential in the treatment of amyloid diseases, such as familial amyloid polyneuropathy .
Intermediate in Agrochemicals
The chemical serves as an intermediate in the production of agrochemicals. Its structural properties make it suitable for creating compounds that can be used in the agriculture industry to protect crops and improve yields .
Dyestuff Production
4-Formyl-3,5-dimethylbenzoic acid: is also used in the preparation of dyestuffs. Its chemical structure allows for the creation of various dyes used in the textile industry for coloring fabrics .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create mexiletine derivatives. Mexiletine is a medication used to treat irregular heart rhythms, and derivatives of this compound could lead to the development of new cardiac drugs .
Material Science
The compound finds applications in material science, particularly in the study of microstructures using techniques like scanning electron microscopy (SEM) and spectral methods. It helps in understanding the physicochemical properties related to the biological behavior of compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-formyl-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOYWONAPNDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethylbenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

